![molecular formula C12H21NO4 B15061043 [(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate](/img/structure/B15061043.png)
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate is a chemical compound with a specific stereochemistry It is characterized by the presence of a cyclohexyl ring substituted with a formate group and a tert-butoxycarbonylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the tert-butoxycarbonylamino group: This step involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, usually using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formylation: The formate group can be introduced through a formylation reaction, often using formic acid or formic anhydride as the formylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate can undergo various chemical reactions, including:
Oxidation: The formate group can be oxidized to a carboxylate group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Carboxylate derivatives
Reduction: Alcohol derivatives
Substitution: Free amine derivatives
Aplicaciones Científicas De Investigación
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Participating in biochemical pathways: Affecting cellular processes.
Acting as a prodrug: Releasing active metabolites upon metabolic conversion.
Comparación Con Compuestos Similares
Similar Compounds
- [(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate
- [(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate
- [(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate
Uniqueness
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and interactions with other molecules. The presence of the tert-butoxycarbonylamino group also provides a protective function, allowing for selective reactions and modifications.
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-4-5-7-10(9)16-8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 |
Clave InChI |
KWVIQUZURIJSNM-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OC=O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCCC1OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


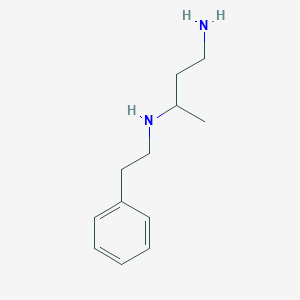

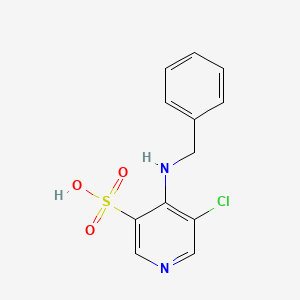
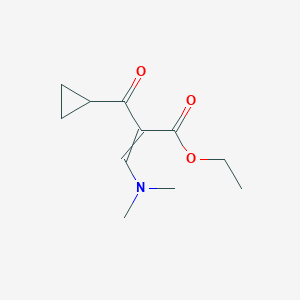
![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15060985.png)
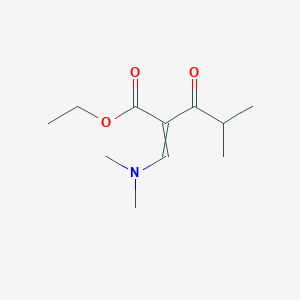
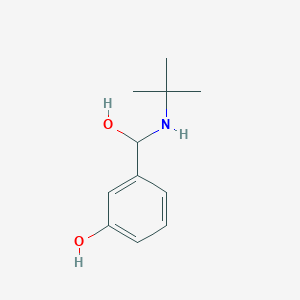


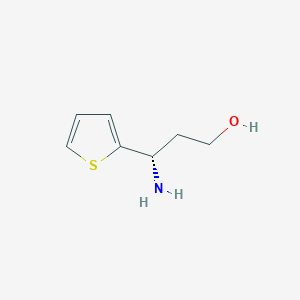


![6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061039.png)
